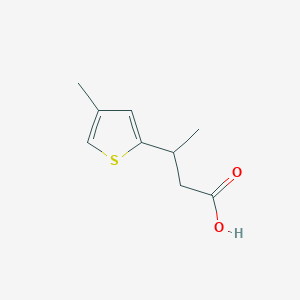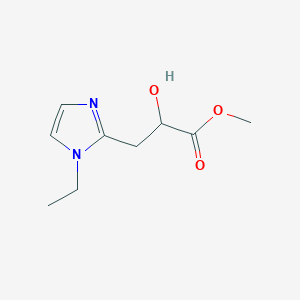
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that contains an imidazole ring substituted with iodine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an aldehyde, in the presence of an ammonium salt.
Introduction of the Iodine Substituent: The iodine atom can be introduced via an iodination reaction using molecular iodine (I₂) or an iodinating reagent like N-iodosuccinimide (NIS).
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as trifluoromethyl iodide (CF₃I) or a trifluoromethylating agent like Ruppert-Prakash reagent (TMSCF₃).
Industrial Production Methods
Industrial production methods for 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to modify the imidazole ring or other substituents.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Reduction Reactions: Products include reduced derivatives with modified imidazole rings or substituents.
Aplicaciones Científicas De Investigación
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Biological Research: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mecanismo De Acción
The mechanism of action of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-iodo-1-methyl-1H-imidazole-5-carboxylic acid
- 4-iodo-1-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- 4-iodo-1-(trifluoromethyl)-1H-pyrrole-5-carboxylic acid
Uniqueness
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of both iodine and trifluoromethyl groups on the imidazole ring. This combination of substituents imparts distinct chemical properties, such as enhanced lipophilicity and potential for halogen bonding, which can be advantageous in various applications.
Propiedades
Fórmula molecular |
C5H2F3IN2O2 |
|---|---|
Peso molecular |
305.98 g/mol |
Nombre IUPAC |
5-iodo-3-(trifluoromethyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H2F3IN2O2/c6-5(7,8)11-1-10-3(9)2(11)4(12)13/h1H,(H,12,13) |
Clave InChI |
KTRHCOCZLCHWBR-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(N1C(F)(F)F)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)













